molecular formula C15H14O3 B578406 5-Methoxy-3-(4-methylphenyl)benzoic acid CAS No. 1261889-23-9

5-Methoxy-3-(4-methylphenyl)benzoic acid

Cat. No.: B578406
CAS No.: 1261889-23-9
M. Wt: 242.274
InChI Key: DBBCPSYRQOBTOC-UHFFFAOYSA-N
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Description

5-Methoxy-3-(4-methylphenyl)benzoic acid is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 . The IUPAC name for this compound is 5-methoxy-4’-methyl [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Bioactive Compounds and Antioxidant Activity

Research has identified bioactive phenyl ether derivatives isolated from marine-derived fungi, such as Aspergillus carneus, which include compounds structurally related to 5-Methoxy-3-(4-methylphenyl)benzoic acid. These compounds demonstrate significant bioactivities, including strong antioxidant activities. For instance, one study highlighted a derivative showing close antioxidant activity to ascorbic acid, suggesting the potential use of such compounds in developing antioxidant agents (Lan-lan Xu et al., 2017).

Synthesis and Biological Activities

The synthesis of various chemical compounds, including those related to this compound, has been extensively studied for their multiple biological activities. These activities range from antimicrobial to anticancer properties, highlighting the compound's versatility in pharmaceutical applications (S. Hirpara et al., 2003).

Chemical Labeling and Synthesis Techniques

Innovative labeling techniques using hydrogen isotopes have been applied to compounds structurally related to this compound, facilitating the study of their pharmacokinetics and metabolic pathways. Such techniques underscore the importance of these compounds in medical research and drug development (V. Shevchenko et al., 2014).

Advanced Synthesis Methods

Advanced synthesis methods for creating derivatives of this compound have been explored, demonstrating the compound's potential as an intermediate in the synthesis of more complex molecules. This research paves the way for the development of new pharmaceuticals and materials (Surajit Sinha et al., 2000).

Environmental and Material Science Applications

The study of this compound derivatives extends beyond biomedical applications, including environmental science. For example, modified activated carbon using derivatives has shown high efficiency in removing cobalt ions from aqueous solutions, indicating potential applications in water purification and environmental remediation (J. K. Gunjate et al., 2020).

Mechanism of Action

The mechanism of action for 5-Methoxy-3-(4-methylphenyl)benzoic acid is not specified in the available resources. The mechanism of action would depend on the specific application or biological context in which this compound is used .

Properties

IUPAC Name

3-methoxy-5-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBCPSYRQOBTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688626
Record name 5-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-23-9
Record name 5-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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